molecular formula C22H28N2O5S B2446618 4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954095-63-7

4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2446618
CAS RN: 954095-63-7
M. Wt: 432.54
InChI Key: BZPBUKIRNHJESD-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Polymerization Catalysts

The compound has been investigated for its role as a catalyst in ring-opening polymerization (ROP) reactions. For instance, the ROP of 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP) can be catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a combination of DBU and thiourea (TU). Understanding the mechanism of such reactions is crucial for developing biocompatible and biodegradable polyphosphoesters with potential clinical and therapeutic applications .

Synthesis of 4-Oxo-2-Butenoic Acids

The compound can participate in microwave-assisted aldol-condensation reactions, leading to the synthesis of 4-oxo-2-butenoic acids. These reactions are efficient and provide moderate to excellent yields, making them valuable for accessing diverse substrates .

Drug Delivery Systems

The compound’s sulfonamide group could serve as a functional handle for drug conjugation. By attaching therapeutic payloads to this moiety, scientists could explore its use in targeted drug delivery systems.

These applications highlight the compound’s versatility and potential impact across various scientific domains. Further research and experimentation are essential to fully unlock its capabilities and contribute to scientific advancements. 🌟

properties

IUPAC Name

4-(2-methylpropoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-17(2)16-29-19-8-10-20(11-9-19)30(26,27)23-14-22(25)24-12-13-28-21(15-24)18-6-4-3-5-7-18/h3-11,17,21,23H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBUKIRNHJESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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